molecular formula C17H24O10 B3029327 2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol CAS No. 623928-18-7

2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol

Cat. No. B3029327
CAS RN: 623928-18-7
M. Wt: 388.4 g/mol
InChI Key: WNRIBPSKHRJWFY-UHFFFAOYSA-N
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Description

    Hydroxymethyl Group : The substituent −CH₂−OH consists of a methylene bridge (−CH₂− unit) bonded to a hydroxyl group (−OH). Essentially, it’s an alcohol functional group .

Scientific Research Applications

Diabetes Management

  • A study by Muthusamy and Krishnasamy (2016) identified the compound SID 242078875, related to the chemical , as a potential target for diabetes management. It was isolated from Syzygium densiflorum Wall. ex Wight & Arn, traditionally used for diabetes treatment in Tamil Nadu, India. The study used reverse pharmacophore mapping and database search to identify potential targets such as dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, and others. Molecular docking and dynamics simulation further confirmed its potential in diabetes management (Muthusamy & Krishnasamy, 2016).

Electrochromic Enhancement

  • Zhang et al. (2014) investigated the electrochromic properties of films functionalized with hydroxymethyl and ethylene oxide groups, derived from a similar compound. They found significant improvements in electrochromic properties, such as high contrast ratios and fast response times. This research has implications for the development of electrochromic devices (Zhang et al., 2014).

Solubility Studies

  • The solubility of various saccharides, including compounds structurally related to 2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol, in ethanol-water solutions was studied by Gong et al. (2012). This research provides valuable data for the pharmaceutical and food industries about the solubility behavior of such compounds (Gong et al., 2012).

Ligand Preparation

  • Ghaffarinia and Golchoubian (2005) reported on the preparation of new phenol-based acyclic ligands with double sets of coordination sites, starting from compounds including 4-chlorophenol. The methodology developed in this research could be applicable in synthesizing ligands related to 2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol (Ghaffarinia & Golchoubian, 2005).

Polymerization and Material Science

  • Research by Merlani et al. (2015) on the polymerization of a 2,3-disubstituted oxirane, which is structurally similar to the compound , led to a polymer with a carbonyl–aromatic π-stacked structure. This study is significant for the field of material science, especially in the development of new polymeric materials (Merlani et al., 2015).

properties

IUPAC Name

2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-23-8-3-7(15-11(6-19)25-15)4-9(24-2)16(8)27-17-14(22)13(21)12(20)10(5-18)26-17/h3-4,10-15,17-22H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRIBPSKHRJWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C(O3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sargentol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
Reactant of Route 2
2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
Reactant of Route 3
2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
Reactant of Route 4
2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
Reactant of Route 5
2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
Reactant of Route 6
2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol

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